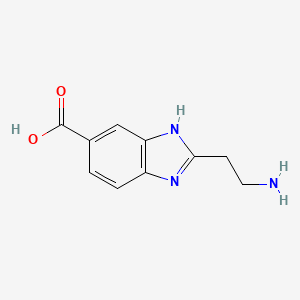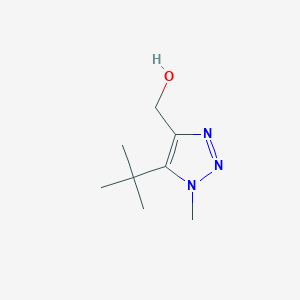
(5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a hydroxymethyl group attached to the triazole ring. It is known for its applications in various chemical reactions and its potential use in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through the alkylation of the triazole ring using tert-butyl bromide or tert-butyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Methyl Group: The methyl group can be introduced through the methylation of the triazole ring using methyl iodide or methyl bromide in the presence of a base.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through the reaction of the triazole ring with formaldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the same synthetic routes mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group or a carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The triazole ring can be reduced to a dihydrotriazole or a tetrahydrotriazole using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl group or the methyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formyl-triazole, carboxyl-triazole.
Reduction: Dihydrotriazole, tetrahydrotriazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学的研究の応用
(5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(5-tert-Butyl-1H-1,2,3-triazol-4-yl)methanol: Lacks the methyl group.
(5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)ethanol: Contains an ethyl group instead of a hydroxymethyl group.
(5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)amine: Contains an amino group instead of a hydroxymethyl group.
Uniqueness
(5-tert-Butyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol is unique due to the presence of the hydroxymethyl group, which enhances its solubility and reactivity. The combination of the tert-butyl, methyl, and hydroxymethyl groups provides a unique steric and electronic environment, making it a versatile compound for various applications in chemistry and biology.
特性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
(5-tert-butyl-1-methyltriazol-4-yl)methanol |
InChI |
InChI=1S/C8H15N3O/c1-8(2,3)7-6(5-12)9-10-11(7)4/h12H,5H2,1-4H3 |
InChIキー |
QUNBULUTLGFHDG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(N=NN1C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


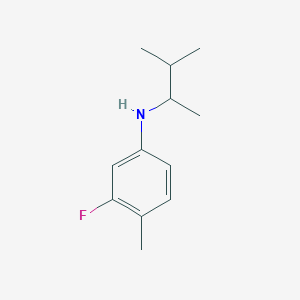

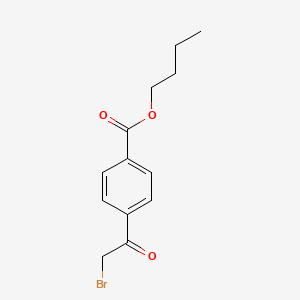
![7-Oxabicyclo[2.2.1]heptane-2-carbothioamide](/img/structure/B13251982.png)
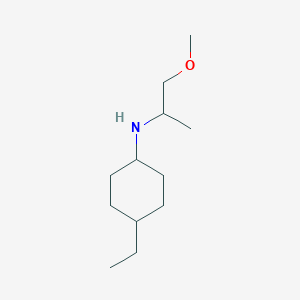
![tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate](/img/structure/B13251994.png)
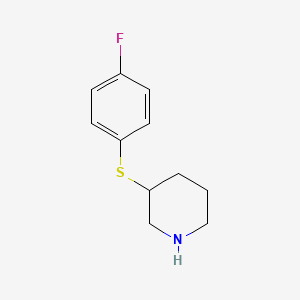
![tert-Butyl 3-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate](/img/structure/B13252010.png)
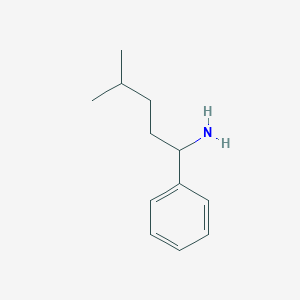


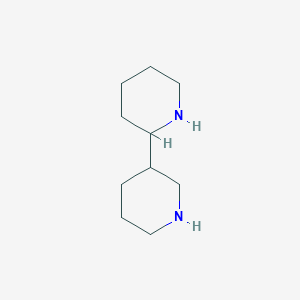
![2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol](/img/structure/B13252038.png)
